4-(3-Aminophenyl)piperidine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

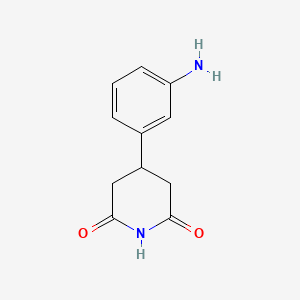

4-(3-Aminophenyl)piperidine-2,6-dione is a chemical compound with the molecular formula C11H12N2O2. It is a derivative of piperidine-2,6-dione, featuring an amino group attached to a phenyl ring.

Mechanism of Action

Target of Action

The primary target of 4-(3-Aminophenyl)piperidine-2,6-dione is Cereblon , a protein that plays a crucial role in various cellular processes . This compound acts as a functionalized Cereblon ligand , which means it binds to the Cereblon protein and modulates its function .

Mode of Action

This compound interacts with its target, Cereblon, by binding to it. This binding is facilitated by the compound’s terminal amine group , which allows for rapid conjugation with carboxyl-containing linkers

Biochemical Pathways

The biochemical pathways affected by this compound are related to protein degradation . The compound is used as a building block for the development of protein degrader molecules . These molecules can selectively target specific proteins for degradation, thereby influencing the downstream effects of various biochemical pathways.

Pharmacokinetics

The compound’s ability to rapidly conjugate with carboxyl-containing linkers suggests that it may be readily absorbed and distributed within the body .

Result of Action

The primary result of this compound’s action is the degradation of specific proteins . By acting as a building block for protein degrader molecules, this compound can influence the levels of specific proteins within the cell. This can have various molecular and cellular effects, depending on the functions of the degraded proteins.

Biochemical Analysis

Biochemical Properties

4-(3-Aminophenyl)piperidine-2,6-dione interacts with various enzymes, proteins, and other biomolecules. It contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers . This property makes it a valuable tool in the development of protein degrader libraries .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is known to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminophenyl)piperidine-2,6-dione typically involves the following steps :

Starting Material: The synthesis begins with L-Glutamine.

Protection: In an alkaline medium, L-Glutamine undergoes protection to form N-tert-butoxycarbonyl-L-Glutamine.

Cyclization: Under anhydrous conditions and catalyzed by N,N’-carbonyldiimidazole, the protected L-Glutamine cyclizes to form N-tert-butoxycarbonyl-3-amino-2,6-piperidinedione.

Deprotection: The protected intermediate is then deprotected in an acidic medium to yield 3-amino-2,6-piperidinedione hydrochloride.

Final Product:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Various substituted piperidine-2,6-dione derivatives.

Scientific Research Applications

4-(3-Aminophenyl)piperidine-2,6-dione has several scientific research applications :

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including its role as a functionalized Cereblon ligand in the development of protein degrader building blocks.

Industry: Utilized in the synthesis of various pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

Thalidomide: A well-known Cereblon ligand with similar structural features.

Lenalidomide: Another derivative of thalidomide with enhanced therapeutic properties.

Pomalidomide: A more potent analog used in the treatment of multiple myeloma.

Uniqueness

4-(3-Aminophenyl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a functionalized Cereblon ligand makes it a valuable tool in the development of targeted protein degradation therapies .

Biological Activity

4-(3-Aminophenyl)piperidine-2,6-dione, also known as aminoglutethimide, is a compound of significant interest in medicinal chemistry due to its various biological activities. It has been primarily studied for its role in hormone-dependent cancers and its metabolic pathways. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidine ring substituted with an amino group and a carbonyl moiety. Its molecular formula is C12H14N2O2, and it has a molecular weight of 218.25 g/mol. The compound's structural features contribute to its biological activity, particularly in modulating enzyme functions related to steroidogenesis.

Aminoglutethimide primarily acts as an aromatase inhibitor. Aromatase is an enzyme crucial for the conversion of androgens to estrogens, which is particularly relevant in hormone-sensitive cancers such as breast cancer. By inhibiting this enzyme, aminoglutethimide reduces estrogen levels in the body, thereby slowing the growth of estrogen-dependent tumors.

Anticancer Activity

Aminoglutethimide has been extensively studied for its anticancer properties:

- Breast Cancer Treatment : It is used in treating postmenopausal women with hormone-dependent breast cancer. Clinical studies have demonstrated that aminoglutethimide can effectively lower estrogen levels and reduce tumor size in patients .

- Mechanism in Cancer Therapy : The drug's ability to inhibit aromatase leads to decreased estrogen production, which is critical for the proliferation of certain breast cancer cells .

Metabolism and Pharmacokinetics

The metabolism of aminoglutethimide involves several pathways that yield various metabolites:

- Major Metabolites : Studies have identified metabolites such as 3-(4-aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione. These metabolites are often less active than the parent compound but can contribute to the overall pharmacological profile .

- Species Differences : There are notable differences in metabolism between humans and rats, affecting the efficacy and safety profiles of the drug .

Case Studies

- Clinical Trials : In a clinical setting, aminoglutethimide was evaluated for its effectiveness in combination with other therapies for advanced breast cancer. Results indicated improved outcomes when used alongside other hormonal agents .

- Metabolite Analysis : A study focusing on the urinary metabolites of aminoglutethimide revealed that certain metabolites could serve as biomarkers for monitoring therapy effectiveness .

Comparative Analysis

A comparison with other piperidine derivatives highlights the unique properties of aminoglutethimide:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 3-(4-Aminophenyl)-3-ethylpiperidine-2,6-dione | Aromatase inhibition | Reduces estrogen synthesis |

| 3-(4-Hydroxylaminophenyl)-3-ethylpiperidine-2,6-dione | Less effective | Inactive metabolite |

| This compound | Significant anticancer activity | Aromatase inhibitor |

Properties

IUPAC Name |

4-(3-aminophenyl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9-3-1-2-7(4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6,12H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSKWJBFJFCWDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.